
(2R)-3-Bromo-5-oxopyrrolidine-2-carboxylic hexanoic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-Bromo-5-oxopyrrolidine-2-carboxylic hexanoic anhydride is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a bromine atom, a ketone group, and a carboxylic anhydride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Bromo-5-oxopyrrolidine-2-carboxylic hexanoic anhydride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . This reaction can be carried out by heating the reactants without a solvent or by refluxing in ethanol or isopropanol with a catalytic amount of glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-3-Bromo-5-oxopyrrolidine-2-carboxylic hexanoic anhydride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
(2R)-3-Bromo-5-oxopyrrolidine-2-carboxylic hexanoic anhydride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R)-3-Bromo-5-oxopyrrolidine-2-carboxylic hexanoic anhydride involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds share a similar core structure and have been studied for their biological activities.
Pyrrolone and pyrrolidinone derivatives: These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness
(2R)-3-Bromo-5-oxopyrrolidine-2-carboxylic hexanoic anhydride is unique due to the presence of the bromine atom and the specific arrangement of functional groups
Propriétés
Formule moléculaire |
C11H16BrNO4 |
|---|---|
Poids moléculaire |
306.15 g/mol |
Nom IUPAC |
hexanoyl (2R)-3-bromo-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H16BrNO4/c1-2-3-4-5-9(15)17-11(16)10-7(12)6-8(14)13-10/h7,10H,2-6H2,1H3,(H,13,14)/t7?,10-/m0/s1 |
Clé InChI |
YIDWBKPQWJQLKL-MHPPCMCBSA-N |
SMILES isomérique |
CCCCCC(=O)OC(=O)[C@@H]1C(CC(=O)N1)Br |
SMILES canonique |
CCCCCC(=O)OC(=O)C1C(CC(=O)N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]-](/img/structure/B12898479.png)
![4-Chlorobenzo[d]oxazole-2-acrylic acid](/img/structure/B12898482.png)
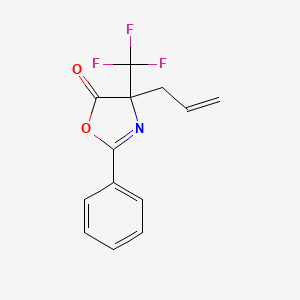
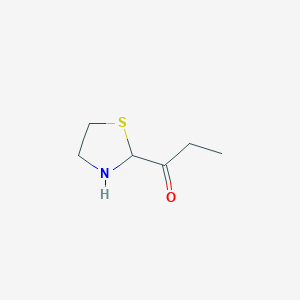
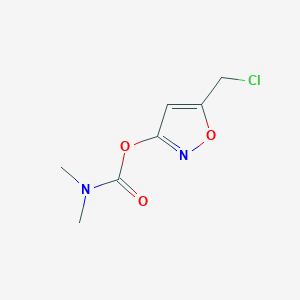
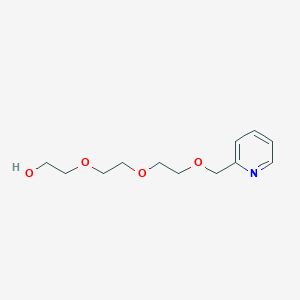
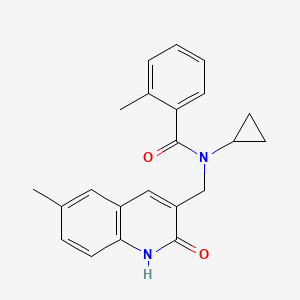



![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol](/img/structure/B12898543.png)
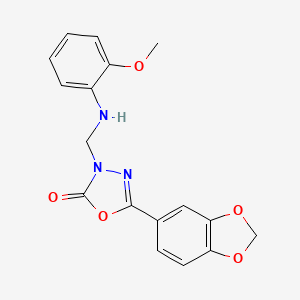
![1,2,3-Trimethoxydibenzo[b,d]furan-4-ol](/img/structure/B12898551.png)
![3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole](/img/structure/B12898556.png)
